Arfolitixorin Hemisulfate Salt is a stable formulation of the naturally occurring diastereoisomer of 6R-methyltetrahydrofolate, designed to enhance the efficacy of folate-based therapies, particularly in cancer treatment. Unlike traditional folates, this compound does not require metabolic activation, allowing it to participate directly in biochemical processes. Arfolitixorin is particularly notable for its role in potentiating the effects of 5-fluorouracil, a common chemotherapeutic agent used in treating colorectal cancer. Its chemical structure is that of a hemisulfate salt, which contributes to its stability and efficacy compared to other forms of folate .
Arfolitixorin Hemisulfate Salt is classified as a folate derivative, specifically as a form of 6R-methyltetrahydrofolate. It is synthesized from natural sources or through chemical processes that yield the desired diastereoisomer. This compound is categorized under pharmacological agents used in oncology, particularly as an adjuvant therapy to enhance the effects of other chemotherapeutic drugs .
The synthesis of Arfolitixorin Hemisulfate Salt involves several key steps:
Technical details regarding the synthesis can include specific reaction conditions such as temperature, pH, and reaction time, which are crucial for optimizing yield and purity .
Arfolitixorin Hemisulfate Salt has a molecular formula of . The molecular structure includes:
Crystallographic data and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the compound .
Arfolitixorin participates in several key biochemical reactions:
Technical details regarding these reactions involve understanding enzyme kinetics and substrate affinities that dictate how effectively Arfolitixorin can exert its therapeutic effects .
The mechanism of action for Arfolitixorin involves:
Data from clinical studies indicate that Arfolitixorin administration results in increased levels of active metabolites in plasma, correlating with enhanced therapeutic efficacy .
Relevant analyses often include melting point determination, solubility tests in various solvents, and stability assessments under different pH conditions .
Arfolitixorin Hemisulfate Salt has several important applications:
Clinical trials continue to explore its effectiveness across various patient demographics and cancer types, highlighting its role in personalized medicine approaches .
The integration of folate biomodulators with 5-fluorouracil (5-FU) represents a cornerstone in metastatic colorectal cancer (mCRC) treatment. Leucovorin (LV), a racemic mixture of diastereoisomers, has been the standard folate agent since the 1990s. Its adoption followed landmark studies demonstrating that LV significantly enhanced 5-FU’s cytotoxicity by stabilizing the inhibitory ternary complex between 5-FU’s metabolite (FdUMP) and thymidylate synthase (TS) [1] [2]. However, LV’s efficacy is constrained by its pharmacokinetic limitations: it requires multi-step enzymatic reduction (involving dihydrofolate reductase) to form the active cofactor [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This conversion is highly variable across patients due to polymorphisms in folate pathway genes (e.g., MTHFD2, FPGS), leading to inconsistent intratumoral folate concentrations and suboptimal TS inhibition [1] [3]. Consequently, up to 50% of mCRC patients exhibit limited responses to LV/5-FU regimens, underscoring a persistent therapeutic gap [2] [4].
Arfolitixorin hemisulfate (INN: arfolitixorin; [6R]-5,10-MTHF hemisulfate) was engineered to overcome the metabolic limitations of traditional folates. As the pure, stabilized salt of the biologically active [6R]-MTHF enantiomer, it bypasses the need for intracellular activation, directly participating in TS inhibition [4] [7]. This design addresses two critical vulnerabilities of LV:
Preclinical and early-phase clinical data confirmed arfolitixorin’s superiority in achieving higher intratumoral folate concentrations. In the Modelle-001 trial, arfolitixorin (120 mg/m²) generated 3–4× higher [6R]-MTHF levels in colorectal liver metastases compared to LV at equimolar doses (60 mg/m²) [3] [4]. This direct delivery mechanism is particularly advantageous in patients with low folate pathway gene expression (e.g., reduced FPGS or SLC19A1), a population historically resistant to LV-based therapy [2] [3].
Table 1: Key Properties of Folate-Based Biomodulators in mCRC
| Property | Leucovorin (LV) | Arfolitixorin |
|---|---|---|
| Chemical Form | Racemic mixture ([6R,S]-5-formyl-THF) | Pure [6R]-5,10-MTHF hemisulfate |
| Metabolic Activation Required | Yes (multi-step reduction) | No |
| Active Enantiomer | ~50% ([6R] isomer) | 100% |
| Tumor Folate Delivery Efficiency | Variable (gene-dependent) | Consistent |
| Key Limitation | Low conversion in folate pathway mutations | Stability in formulation (solved by hemisulfate salt) |
Arfolitixorin’s hemisulfate formulation confers exceptional stability, enabling reliable intravenous administration without the rapid degradation observed in earlier MTHF salts [5] [7]. Mechanistically, it enhances 5-FU’s efficacy through three distinct pathways:
Table 2: Biomarker-Driven Folate Dynamics in Modelle-001 Trial
| Parameter | LV 60 mg/m² | Arfolitixorin 30 mg/m² | Arfolitixorin 120 mg/m² |
|---|---|---|---|
| [6R]-MTHF in Metastases (nmol/g) | 1.2 ± 0.3 | 3.1 ± 0.6* | 4.8 ± 0.9* |
| TS Inhibition (%) | 42 ± 8 | 58 ± 10* | 67 ± 12* |
| Polyglutamylated Folate (% total) | 35 ± 7 | 52 ± 9* | 74 ± 11* |
Statistically significant vs. LV (P < 0.05) [3]
Pharmacokinetic studies from phase I/II trials demonstrate arfolitixorin’s linear exposure (AUC) between 30–240 mg/m², with no accumulation upon repeated dosing. The tmax is ~10 minutes, enabling rapid tumor uptake [1] [9]. This contrasts with LV, which exhibits non-linear kinetics and variable conversion half-lives (30–90 minutes). Crucially, arfolitixorin’s hemisulfate salt maintains >95% purity in solution, critical for reliable dosing [5] [7].
Table 3: Clinical Response by Folate Agent in Early Trials
| Endpoint | Arfolitixorin + 5-FU/Oxaliplatin (Phase I/II) | LV + 5-FU/Oxaliplatin (Historical) |
|---|---|---|
| Objective Response Rate (8 weeks) | 15.8% (9/57) | 10–12% |
| Tumor Shrinkage >20% (Early) | 47% (9/19) | 25–30% |
| Stable Disease Rate | 57.9% (33/57) | 45–50% |
Data extrapolated from [1] [9]
While the phase III AGENT trial (arfolitixorin 120 mg/m² vs. LV) did not meet its primary ORR endpoint (48.2% vs. 49.4%, P = 0.57), post hoc analysis revealed protocol deviations (timing mismatch between 5-FU and arfolitixorin) likely compromised efficacy. Importantly, BRAF-mutant tumors showed significantly worse PFS with arfolitixorin, suggesting a biomarker-defined responsive population [2] [4]. Current phase Ib/II studies (initiated 2025) are reevaluating higher doses (240 mg/m²) and optimized administration sequences to maximize ternary complex formation [4] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6